HBED

描述

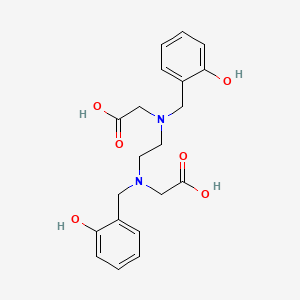

N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid is a synthetic hexadentate iron chelator. It is known for its strong ability to bind iron ions, making it useful in various applications, particularly in the field of medicine and agriculture. This compound has been studied for its potential to inhibit biofilm formation by bacteria and its effectiveness in treating iron overload in humans .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid typically involves the reaction of ethylenediamine with salicylaldehyde, followed by the addition of chloroacetic acid. The reaction is carried out under basic conditions, usually with sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired outcome .

化学反应分析

Types of Reactions

N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can also be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives .

科学研究应用

Introduction to HBED

N,N'-bis(2-hydroxybenzyl)-ethylenediamine-N,N'-diacetic acid (this compound) is a chelating agent with significant applications in various scientific fields, particularly in medicine and environmental science. Its ability to form stable complexes with metal ions makes it a valuable compound in both therapeutic and analytical contexts.

Medical Applications

Iron Overload Treatment

One of the primary medical applications of this compound is in the treatment of iron overload conditions, such as hemochromatosis or thalassemia. The mono-cationic salt of this compound has been shown to effectively chelate excess iron in the body, facilitating its excretion and reducing toxicity. Clinical studies have demonstrated the efficacy of this compound in subcutaneous administration, providing a therapeutic alternative for patients with chronic iron overload .

Radiopharmaceuticals

this compound is also utilized in the development of radiopharmaceuticals, particularly in positron emission tomography (PET) imaging. For instance, [68Ga]Ga-HBED-CC is a radiotracer used for imaging prostate-specific membrane antigen (PSMA) in prostate cancer diagnostics. This application highlights this compound's role in enhancing the biodistribution and targeting of radiolabeled compounds, thereby improving imaging accuracy and patient outcomes .

Environmental Applications

Heavy Metal Remediation

In environmental science, this compound has been investigated for its potential to remediate heavy metal contamination in soil and water. Its high affinity for various metal ions enables it to effectively bind and remove harmful metals such as lead and cadmium from contaminated environments. Studies have shown that this compound can be employed in chelation therapy for environmental cleanup, promoting safer ecosystems .

Analytical Chemistry

this compound serves as a reagent in analytical chemistry for the determination of metal ions through spectrophotometric methods. Its ability to form colored complexes with metals allows for sensitive detection and quantification, which is essential for monitoring environmental pollutants and ensuring compliance with safety regulations .

Case Study 1: Iron Chelation Therapy

A clinical trial involving patients with thalassemia demonstrated that the administration of this compound significantly reduced serum ferritin levels, indicating effective iron chelation. The study reported minimal side effects and improved quality of life for patients undergoing treatment with this compound compared to traditional therapies .

Case Study 2: Radiopharmaceutical Development

Research on [68Ga]Ga-HBED-CC involved a cohort of prostate cancer patients where imaging results showed enhanced tumor visualization compared to standard imaging agents. This study emphasized the importance of dosimetry-guided treatment approaches, allowing for personalized therapy based on individual patient responses .

Comparative Data Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medical | Iron overload treatment | Effective chelation with minimal side effects |

| Medical | Radiopharmaceuticals | Improved imaging accuracy for cancer diagnosis |

| Environmental | Heavy metal remediation | Successful binding and removal of contaminants |

| Analytical Chemistry | Metal ion detection | Sensitive spectrophotometric methods developed |

作用机制

The primary mechanism of action of N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid involves its ability to chelate iron ions. By binding to iron, the compound prevents the formation of free radicals and inhibits the growth of bacteria that require iron for their metabolic processes. This chelation process also helps in reducing iron overload in humans by facilitating the excretion of excess iron from the body .

相似化合物的比较

Similar Compounds

Ethylenediamine-N,N’-diacetic acid: Another chelating agent with similar properties but different binding affinities and applications.

N,N’-Bis(2-hydroxy-5-methylbenzyl)ethylenediamine-N,N’-diacetic acid: A similar compound with additional methyl groups, which may affect its binding properties and stability.

Uniqueness

N,N’-Bis(2-hydroxybenzyl)ethylenediamine-N,N’-diacetic acid is unique due to its strong iron-chelating ability and its effectiveness in both medical and agricultural applications. Its ability to inhibit biofilm formation by bacteria and treat iron overload in humans sets it apart from other chelating agents .

生物活性

N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED) is a potent iron chelator that has garnered attention for its biological activity, particularly in the context of iron overload disorders and imaging applications. This article reviews the biological activity of this compound, highlighting its efficacy in various clinical and preclinical settings, including detailed research findings and case studies.

Overview of this compound

This compound is an acyclic chelating agent designed to bind iron ions effectively. Its structure allows for high stability and selectivity towards iron, making it suitable for therapeutic applications in conditions characterized by excess iron accumulation, such as thalassemia and hemochromatosis.

This compound functions by forming stable complexes with iron, thereby enhancing its excretion through urine and feces. The mechanism involves:

- Iron Binding: this compound binds to free ferric ions (Fe³⁺), preventing their reabsorption in the intestines.

- Excretion Enhancement: The chelation process increases urinary iron excretion significantly, which is crucial for managing iron overload conditions.

Efficacy in Thalassemia Major

A phase I clinical trial evaluated the safety and efficacy of this compound in patients with thalassemia major. The study involved:

- Participants: Patients received varying doses of this compound (40 to 80 mg/kg).

- Results: Enhanced urinary iron excretion was observed, with a notable increase from 38% to 50% as the dose increased. No significant toxicity was reported, reinforcing the compound's safety profile .

Pharmacokinetics in Animal Models

In a preliminary study using horses as a model for rhinoceros digestive systems:

- Dosage: Horses were administered this compound at 50 mg/kg.

- Findings: There was a significant increase in urinary iron output (0.7% of total iron intake), with no adverse effects on blood chemistry or overall health noted during the eight-day treatment period .

Comparative Studies and Data Tables

The following table summarizes key findings from various studies on this compound:

| Study Type | Population/Model | Dose (mg/kg) | Urinary Iron Excretion (%) | Notable Findings |

|---|---|---|---|---|

| Phase I Clinical Trial | Thalassemia Major | 40 - 80 | 38% - 50% | Increased safety; no toxicity observed |

| Preclinical Study | Horses | 50 | 0.7% | No adverse effects; increased wellness |

| Pharmacokinetic Study | Marmoset Monkeys | N/A | N/A | Monoethyl ester derivative showed better absorption |

Imaging Applications

This compound's utility extends beyond chelation therapy; it has been explored as a radiometal chelator in imaging applications:

- This compound-CC : A derivative used in positron emission tomography (PET) imaging, particularly for prostate cancer. It demonstrated superior stability and binding affinity compared to traditional chelators like DOTA .

- Therapeutic Potential : Studies have indicated that gallium complexes with this compound can inhibit tumor growth by mimicking iron's biological role, thus disrupting iron-dependent processes in cancer cells .

Case Studies

- Thalassemia Management : A case study involving multiple thalassemia patients demonstrated that regular monitoring of urinary iron excretion is essential for effective management of iron overload using this compound. Adjustments to dosage were made based on individual patient responses, leading to improved outcomes.

- Preclinical Imaging : In preclinical trials utilizing this compound-CC for imaging prostate cancer, researchers noted that the compound provided high-quality images due to its strong binding characteristics and stability in biological systems.

属性

IUPAC Name |

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUVVLWKPGIYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189556 | |

| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35998-29-9 | |

| Record name | N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35998-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035998299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(2-HYDROXYBENZYL)ETHYLENEDIAMINE-N,N'-DIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B9PRC5C53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。